(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine
Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine (Hexahydropyridine) is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Molecular Structure Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
The homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 is the key step . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Physical and Chemical Properties Analysis
Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .Scientific Research Applications
Synthesis and Medicinal Applications
- Repaglinide Synthesis : (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine is a key intermediate in the synthesis of Repaglinide, a medication for diabetes. An improved process for its large-scale synthesis involves nucleophilic substitution, Grignard reaction, reduction, and resolution techniques (Kolla et al., 2006).
- Synthesis of Glycosidase Inhibitors : This compound is used in the synthesis of polyhydroxylated indolizidines, potential glycosidase inhibitors. The synthesis process incorporates various organic reactions, including dihydroxylation and nucleophilic substitution (Baumann et al., 2008).
Chemical Transformations and Catalysis
- Oxidative Transformation in Catalysis : Ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines like piperidine to lactams, which are important chemical feedstocks. This process highlights the compound's role in facilitating efficient chemical transformations (Dairo et al., 2016).
- Chemical Synthesis of Antibiotics : It's also a key intermediate in synthesizing antibiotics like premafloxacin, emphasizing its role in creating medically significant substances (Fleck et al., 2003).
Environmental and Green Chemistry
- Aqueous Micellar Medium Synthesis : The compound is utilized in an environmentally friendly, multicomponent process for synthesizing dispirosubstituted piperidines, highlighting its role in green chemistry applications (Lohar et al., 2016).
- Carbon Dioxide Absorption Studies : Studies involving CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines, are crucial in environmental chemistry for understanding greenhouse gas capture and sequestration (Robinson et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S)-3-methyl-1-piperidin-1-ylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBCFQAXYZSMIZ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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